molecular formula C15H15N5O2S B6519194 N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide CAS No. 921060-45-9

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B6519194
CAS No.: 921060-45-9
M. Wt: 329.4 g/mol
InChI Key: ALUDUZQAGUUZJR-UHFFFAOYSA-N
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Description

N-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 4-methylphenyl group and linked via a methylene bridge to a benzenesulfonamide moiety. Its structure combines the sulfonamide pharmacophore—a common feature in antimicrobial agents and enzyme inhibitors—with a tetrazole ring, which enhances metabolic stability and bioavailability.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-12-7-9-13(10-8-12)20-15(17-18-19-20)11-16-23(21,22)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUDUZQAGUUZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C15H16N4O2S
Molecular Weight: 320.38 g/mol
CAS Number: 920466-31-5

The compound features a sulfonamide group, a tetrazole ring, and a phenyl moiety. The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), which is crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme pivotal in bacterial folate synthesis. By mimicking PABA, this compound disrupts the synthesis of folate, leading to impaired bacterial DNA replication and cell division. This mechanism underlies its potential as an antimicrobial agent.

Antimicrobial Properties

Research has shown that sulfonamides exhibit significant antimicrobial activity. The specific compound has been evaluated for its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound possesses considerable antibacterial properties, making it a candidate for further development in treating bacterial infections.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. A study demonstrated that the compound could inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antimicrobial activity. The findings revealed that compounds with a tetrazole ring exhibited enhanced potency against resistant strains of bacteria compared to traditional sulfonamides .

In Vivo Studies on Anti-inflammatory Effects

Another significant study assessed the in vivo effects of this compound in mouse models of inflammation. The results indicated a reduction in inflammatory markers and improved clinical outcomes in treated animals .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical properties of the target compound and related analogs:

Compound Name Substituent on Tetrazole Sulfonamide/Amide Group Melting Point (°C) Molecular Weight (g/mol) Key References
N-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide 4-Methylphenyl Benzenesulfonamide Not reported ~357.4 (calculated) -
4-({N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]formamido}methyl)-N-hydroxybenzamide (6h) Cyclohexyl Hydroxybenzamide 117 493.5
4-({N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]formamido}methyl)-N-hydroxybenzamide (6i) Benzyl Hydroxybenzamide 108 453.5
N-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-2-methoxyacetamide (BF96243) 4-Fluorophenyl Methoxyacetamide Not reported 265.2
4-Hydrazinyl-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide 2-Methyl-2H-tetrazol-5-yl Benzenesulfonamide + hydrazinyl Not reported ~297.3 (calculated)
Daimuron (N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea) Not applicable Urea Not reported 282.3
Key Observations:
  • Substituent Effects: Bulkier substituents (e.g., cyclohexyl in 6h) correlate with higher melting points (117°C vs. 108°C for benzyl in 6i), likely due to increased crystal packing efficiency . The target compound’s 4-methylphenyl group, being less bulky than cyclohexyl, may result in intermediate melting points.
  • Sulfonamide vs. Amide/Urea Groups: The benzenesulfonamide group in the target compound and ’s analog contrasts with the hydroxybenzamide (6h, 6i) and methoxyacetamide (BF96243) groups. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may improve target enzyme inhibition (e.g., DHPS in ’s compounds 1A–1C) . Daimuron, a urea derivative with a 4-methylphenyl group, demonstrates how non-sulfonamide scaffolds can still achieve biological activity (e.g., herbicidal), highlighting the versatility of the 4-methylphenyl substituent .

Preparation Methods

Synthesis of 1-(4-Methylphenyl)-1H-tetrazole-5-methanol

The tetrazole core is synthesized via a [2+3] cycloaddition between 4-methylbenzonitrile and sodium azide.

Procedure :

  • Combine 4-methylbenzonitrile (1.0 eq), NaN₃ (1.2 eq), and ZnBr₂ (0.1 eq) in DMF.

  • Heat at 100°C for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization to yield 1-(4-methylphenyl)-1H-tetrazole-5-carbonitrile (78% yield).

Conversion to Alcohol :

  • Reduce the nitrile to a primary alcohol using LiAlH₄ in THF at 0°C.

  • Acidify with HCl and isolate 1-(4-methylphenyl)-1H-tetrazole-5-methanol (65% yield).

Chlorination of the Methylene Group

The alcohol is converted to a chloromethyl intermediate for subsequent sulfonamide coupling.

Procedure :

  • Dissolve 1-(4-methylphenyl)-1H-tetrazole-5-methanol in SOCl₂ (2.0 eq) and DMF (cat.).

  • Reflux at 70°C for 3 hours.

  • Remove excess SOCl₂ under vacuum to obtain 5-(chloromethyl)-1-(4-methylphenyl)-1H-tetrazole (89% yield).

Sulfonamide Coupling

The chloromethyl tetrazole reacts with benzenesulfonamide under basic conditions.

Procedure :

  • Mix 5-(chloromethyl)-1-(4-methylphenyl)-1H-tetrazole (1.0 eq), benzenesulfonamide (1.2 eq), and K₂CO₃ (2.0 eq) in THF/H₂O (1:1).

  • Stir at 60°C for 8 hours.

  • Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography to yield the target compound (72% yield).

Alternative Routes and Modifications

Direct Cycloaddition with Prefunctionalized Nitriles

To streamline synthesis, N-(cyanomethyl)benzenesulfonamide is subjected to cycloaddition:

  • Prepare N-(cyanomethyl)benzenesulfonamide by reacting benzenesulfonyl chloride with aminoacetonitrile in pyridine (85% yield).

  • Treat with NaN₃/ZnBr₂ in DMF at 100°C for 14 hours to form 5-(benzenesulfonamidomethyl)-1H-tetrazole (70% yield).

  • Alkylate with 4-methylbenzyl bromide using K₂CO₃ in acetone to achieve N-1 substitution (68% yield).

Mitsunobu Reaction for Ether Formation

For oxygen-linked analogs, the Mitsunobu reaction couples tetrazole alcohols with sulfonamides:

  • React 1-(4-methylphenyl)-1H-tetrazole-5-methanol with benzenesulfonamide using DIAD and PPh₃ in THF (55% yield).

Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (HPLC)
Tetrazole formationNaN₃, ZnBr₂, DMF, 100°C, 12h7895
ChlorinationSOCl₂, DMF, 70°C, 3h8997
Sulfonamide couplingK₂CO₃, THF/H₂O, 60°C, 8h7298
Direct cycloadditionNaN₃, ZnBr₂, DMF, 100°C, 14h7094

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole-H), 7.85–7.78 (m, 5H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, 4-MePh-H), 4.62 (s, 2H, CH₂), 2.39 (s, 3H, CH₃).

  • HRMS : Calculated for C₁₆H₁₆N₅O₂S [M+H]⁺: 342.1024; Found: 342.1028.

Challenges and Troubleshooting

  • Regioselectivity : Use bulky bases (e.g., DBU) during alkylation to favor N-1 substitution over N-2.

  • Byproducts : Column chromatography (hexane/EtOAc 3:1) effectively separates 1H- and 2H-tetrazole isomers.

  • Stability : Store the final compound under inert atmosphere to prevent tetrazole ring oxidation.

Industrial-Scale Considerations

  • Cost Efficiency : Replace ZnBr₂ with NH₄Cl for cycloaddition, reducing metal waste.

  • Green Chemistry : Use water as a co-solvent in sulfonamide coupling to minimize organic waste .

Q & A

Q. Methodological Focus

  • Co-solvent Systems : Use 10% DMSO/PEG-400 for IP dosing (solubility: 15 mg/mL) .
  • Prodrug Design : Introduce phosphate esters at the sulfonamide group to enhance aqueous solubility (e.g., 50 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm; entrapment efficiency: 80%) to improve bioavailability .

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